molecular formula C62H95N17O15S B8260301 Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

Cat. No.: B8260301
M. Wt: 1350.6 g/mol
InChI Key: YTZYDDAKFLJJQR-BHEJXMHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 is a useful research compound. Its molecular formula is C62H95N17O15S and its molecular weight is 1350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Isolation and Novel Tachykinins

In the study of bioactive peptides, particularly in frogs, novel peptides with potent stimulant effects on smooth muscle have been identified. For instance, peptides like ranatachykinin A and D show significant structural uniqueness, and their identification contributes to the understanding of the tachykinin family (Kangawa et al., 1991).

Corticotropin Peptides Synthesis

Research into the synthesis of corticotropin peptides, like the hexacosapeptide and heptacosapeptide, has led to the development of novel protecting groups for amino functions in peptides, which has implications for peptide synthesis and pharmacology (Inouye et al., 1976).

Study of Protein Structures

Investigations into the amino acid sequence of proteins, such as adenylate kinase from porcine muscle or human plasma prealbumin, are crucial for understanding protein function and interactions. These studies contribute to broader insights into molecular biology and biochemistry (Heil et al., 1974); (Kanda et al., 1974).

Tachykinins from Amphibian Skin

The study of peptides from amphibian skin, like those from the Costa Rican frog Agalychnis callidryas, reveals diverse peptide families and their potential biological activities. This research is significant for understanding biological processes and developing therapeutic agents (Mignogna et al., 1997).

Molecular Evolution of Peptide Families

Research on peptides from different species, such as the pancreatic polypeptide family from European green frogs, provides insights into the molecular evolution of these peptide families. This kind of study is valuable for evolutionary biology and understanding the functional diversification of peptides (Conlon et al., 1992).

Phospholipase A2 in Human Fluid

The study of phospholipase A2 in human fluids, like rheumatoid synovial fluid, contributes to our understanding of enzyme structure and function. This is particularly relevant for understanding inflammatory diseases and potential therapeutic approaches (Hara et al., 1988).

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N17O15S/c1-35(2)30-43(56(89)72-40(52(66)85)24-29-95-3)71-50(82)34-70-53(86)44(32-37-18-20-38(80)21-19-37)75-57(90)45(31-36-12-5-4-6-13-36)76-54(87)41(15-9-26-69-62(67)68)73-55(88)42(22-23-51(83)84)74-58(91)48-17-11-28-79(48)61(94)46(33-49(65)81)77-59(92)47-16-10-27-78(47)60(93)39(64)14-7-8-25-63/h4-6,12-13,18-21,35,39-48,80H,7-11,14-17,22-34,63-64H2,1-3H3,(H2,65,81)(H2,66,85)(H,70,86)(H,71,82)(H,72,89)(H,73,88)(H,74,91)(H,75,90)(H,76,87)(H,77,92)(H,83,84)(H4,67,68,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZYDDAKFLJJQR-BHEJXMHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N17O15S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Reactant of Route 2
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Reactant of Route 3
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Reactant of Route 4
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Reactant of Route 5
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Reactant of Route 6
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.